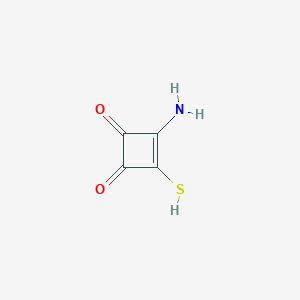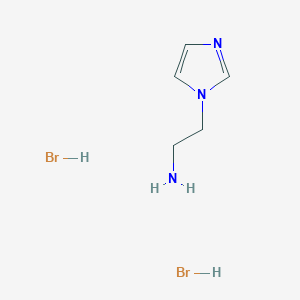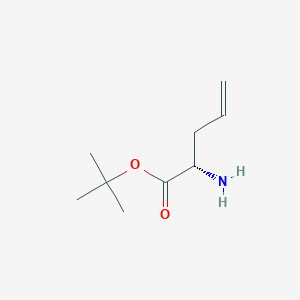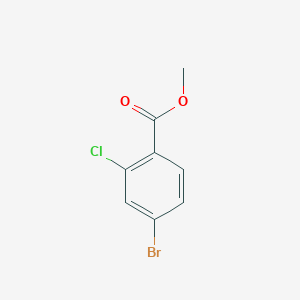
2-(2-氰基苯硫基)苯甲酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of 2-(2-Cyanophenylthio)benzoic acid and related compounds involves several key steps, including the Wittig-Horner reaction, hydrolysis, and hydrogenation. A study by Chen Fen-er (2012) details the synthesis of 2-(2-Phenylethyl)benzoic acid through these methods, with an overall yield of about 64% (Chen Fen-er, 2012). Another approach involves the reaction of 2-(lithiomethyl)benzonitrile with 2-phenylthio-2-alkenoic acid derivatives, leading to 4-(2-cyanophenyl)-2-butenoic acid derivatives in moderate-to-fair overall yields (K. Kobayashi et al., 1999).
Molecular Structure Analysis
The molecular structures of benzoic acid derivatives, including those similar to 2-(2-Cyanophenylthio)benzoic acid, have been extensively studied. For example, research on the gas-phase structures of benzoic acid and 2-hydroxybenzoic acid by electron diffraction and quantum chemical calculations has provided insight into the conformation and internal hydrogen bonding of these compounds (K. Aarset et al., 2006).
Chemical Reactions and Properties
Rhodium-catalyzed annulation reactions of 2-cyanophenylboronic acid with alkynes and strained alkenes demonstrate the compound's ability to undergo complex chemical transformations, leading to the formation of substituted indenones or indanones. This showcases the versatile chemical reactivity of the cyanophenylthio benzoic acid scaffold (T. Miura, M. Murakami, 2005).
Physical Properties Analysis
Although specific studies on the physical properties of 2-(2-Cyanophenylthio)benzoic acid were not identified, research on similar benzoic acid derivatives provides valuable insights. For instance, studies on the crystal structure, spectroscopy, and solubility of related compounds can offer indirect information relevant to understanding the physical characteristics of 2-(2-Cyanophenylthio)benzoic acid derivatives.
Chemical Properties Analysis
Investigations into the chemical properties of 2-(2-Cyanophenylthio)benzoic acid derivatives reveal their interactions with various metals and their potential as ligands in coordination chemistry. For example, complexes with Mn(II), Ni(II), Cu(II), and Zn(II) have been synthesized and characterized, demonstrating the compound's ability to act as a versatile ligand (Pooja Singh et al., 2014).
科学研究应用
化合物简介
2-(2-氰基苯硫基)苯甲酸是一种具有潜在应用价值的化合物,在各种科学研究领域可能有应用。虽然对这种特定化合物的直接研究很少,但可以从对相关化合物的研究中获取见解,比如苯甲酸衍生物和苯并噻唑,以了解其潜在应用和影响。
潜在应用和相关化合物的见解
苯甲酸衍生物在肠道健康调节中的作用对苯甲酸衍生物的研究表明,它们具有调节肠道功能的能力,当用作食品和饲料添加剂时表现出抗菌和抗真菌性能。这些化合物可以通过调节酶活性、氧化还原状态、免疫力和微生物群落来改善生长和健康,促进肠道功能,包括消化、吸收和屏障功能 (Mao et al., 2019)。
蓝藻化合物的抗菌特性蓝藻化合物,包括芳香化合物如苯甲酸,已显示出对多药耐药致病菌、真菌和分枝杆菌具有有效的抗菌活性。这些发现表明,类似的化合物,如2-(2-氰基苯硫基)苯甲酸,也可能具有作为抗菌剂的潜力 (Swain et al., 2017)。
水杨酸衍生物在药物开发中的应用水杨酸衍生物已被探索其抗炎和镇痛活性。一种新型衍生物,2-((3-(氯甲基)苯甲酰)氧)苯甲酸,在COX-2特异性、毒性概况和抗血小板活性的初步评估中显示出有希望的结果,这表明结构类似的化合物,如2-(2-氰基苯硫基)苯甲酸,也可能具有治疗潜力 (Tjahjono et al., 2022)。
苯并噻唑衍生物在化疗中的应用已确定苯并噻唑衍生物具有显著的治疗潜力,包括抗肿瘤活性。苯并噻唑的化学结构,特别是2-芳基苯并噻唑,一直是新化疗药物的开发重点。鉴于结构关系,2-(2-氰基苯硫基)苯甲酸在新的癌症治疗药物的开发中也可能具有兴趣 (Kamal et al., 2015)。
作用机制
安全和危害
According to the safety data sheet, 2-(2-Cyanophenylthio)benzoic acid is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is harmful if swallowed, in contact with skin, or if inhaled . Therefore, it should be handled with care, using protective clothing and eye protection, and used only in well-ventilated areas .
未来方向
As a thiobenzoic acid derivative, 2-(2-Cyanophenylthio)benzoic acid has potential applications in various research fields, including biochemistry, pharmacology, and toxicology . Its role as a competitive inhibitor of serine proteases suggests it could be further explored in studies related to infection and disease processes .
属性
IUPAC Name |
2-(2-cyanophenyl)sulfanylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c15-9-10-5-1-3-7-12(10)18-13-8-4-2-6-11(13)14(16)17/h1-8H,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMGHXZOIAXNGOL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)SC2=CC=CC=C2C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350805 |
Source


|
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
163725-12-0 |
Source


|
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350805 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Cyanophenylthio)benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the significance of 2-(2-Cyanophenylthio)benzoic acid in the synthesis of the coordination polymers described in the research?
A: 2-(2-Cyanophenylthio)benzoic acid acts as a precursor to the ligand 2,2′-thiobis(benzoic acid) (tba). [] The research highlights that tba is generated in situ via hydrolysis of 2-(2-Cyanophenylthio)benzoic acid under hydrothermal conditions. This generated tba ligand then plays a crucial role in coordinating with zinc ions and bridging them with various dipyridyl ligands, ultimately leading to the formation of three distinct coordination polymers with diverse structural features. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(1R,6S,8R)-3-Azabicyclo[4.2.0]octan-8-amine](/img/structure/B67283.png)


![2,5-Dibenzyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B67294.png)








